
Hymenochirin-1B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hymenochirin-1B is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Applications
Cytotoxic Activity
Hymenochirin-1B exhibits potent cytotoxic effects against various cancer cell lines. Studies have shown that it has the highest potency against non-small cell lung adenocarcinoma (A549 cells), breast adenocarcinoma (MDA-MB-231 cells), colorectal adenocarcinoma (HT-29 cells), and hepatocarcinoma (HepG2 cells) with lethal concentrations (LC50) ranging from 2.5 μM to 22.5 μM for these cell lines .
Mechanism of Action
The mechanism underlying this compound's anticancer activity involves disrupting cellular membranes and inducing apoptosis in tumor cells while maintaining low hemolytic activity against human erythrocytes (LC50 > 200 μM) . The development of analogs, such as those with lysine substitutions, has further enhanced its potency and selectivity against cancer cells while reducing toxicity .
Case Study: Stapled Analogues
Research has focused on modifying this compound through hydrocarbon stapling to improve its conformational stability and biological activity. For instance, the bicyclic stapled peptide H-10 demonstrated enhanced antitumor efficacy compared to the native peptide .
Antimicrobial Properties
This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. Studies have shown that certain analogs retain high potency against multidrug-resistant strains while exhibiting minimal hemolytic activity .
Table 1: Antimicrobial Efficacy of this compound Analogues
Peptide Variant | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 5 μM |
[E6K,D9K] | Escherichia coli | 3 μM |
[D9K] | Pseudomonas aeruginosa | 4 μM |
Insulinotropic Effects
Recent studies have explored the insulin-releasing properties of this compound, indicating its potential application in diabetes management. In vitro experiments using BRIN-BD11 clonal β-cells revealed that this compound significantly stimulates insulin release without cytotoxicity at concentrations up to 1 µM .
Analog Development
The analog [P5K] exhibited even greater insulinotropic effects compared to this compound, highlighting the potential for developing therapeutics aimed at enhancing insulin secretion in diabetic patients .
Table 2: Insulin Release Potency of this compound Analogues
Peptide Variant | Insulin Release Threshold Concentration | Cytotoxicity Threshold Concentration |
---|---|---|
This compound | 1 nM | ≥ 1 µM |
[P5K] | 0.003 nM | Non-toxic at 3 µM |
[D9K] | 0.01 nM | Non-toxic at ≥ 3 µM |
属性
生物活性 |
Antibacterial, Antifungal |
---|---|
序列 |
IKLSPETKDNLKKVLKGAIKGAIAVAKMV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。